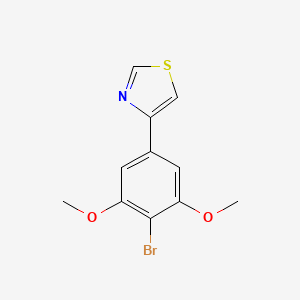

4-(4-Bromo-3,5-dimethoxyphenyl)thiazole

Description

Structure

3D Structure

Properties

Molecular Formula |

C11H10BrNO2S |

|---|---|

Molecular Weight |

300.17 g/mol |

IUPAC Name |

4-(4-bromo-3,5-dimethoxyphenyl)-1,3-thiazole |

InChI |

InChI=1S/C11H10BrNO2S/c1-14-9-3-7(8-5-16-6-13-8)4-10(15-2)11(9)12/h3-6H,1-2H3 |

InChI Key |

RNBPRCXUDBOYBU-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC(=CC(=C1Br)OC)C2=CSC=N2 |

Origin of Product |

United States |

Preclinical Pharmacological and Biological Investigations of 4 4 Bromo 3,5 Dimethoxyphenyl Thiazole Derivatives

Anticancer and Antiproliferative Activities

Derivatives of the 4-(4-bromo-3,5-dimethoxyphenyl)thiazole scaffold have emerged as a significant area of interest in oncological research. These compounds are being extensively investigated for their potential as anticancer agents, demonstrating a wide range of biological activities that can interfere with tumor growth and proliferation. The core structure, which combines a thiazole (B1198619) ring with a substituted phenyl group, serves as a versatile pharmacophore for designing novel therapeutic agents. Preclinical studies have focused on elucidating their cytotoxic effects against various cancer cell lines and understanding the specific molecular mechanisms through which they exert their antiproliferative action.

The anticancer potential of this compound derivatives and structurally related compounds has been demonstrated through their cytotoxic activity against a panel of human cancer cell lines. These in vitro assays are crucial for the initial screening and identification of promising lead compounds.

One area of investigation involves 4-bromo-N-(3,5-dimethoxyphenyl)benzamide derivatives, which, while not thiazoles, share the key 4-bromo-3,5-dimethoxyphenyl moiety. A lead compound from this series, designated C9, exhibited potent inhibitory activity against five non-small cell lung cancer (NSCLC) cell lines where Fibroblast Growth Factor Receptor-1 (FGFR1) is amplified. The IC50 values, which represent the concentration of the drug that inhibits 50% of cell growth, were in the low micromolar range, indicating significant cytotoxicity. nih.govnih.govsemanticscholar.orgresearchgate.net

Similarly, various thiazole derivatives have shown broad-spectrum antiproliferative activity. For instance, a series of 4-(4-bromophenyl)-thiazol-2-amine derivatives were tested against the oestrogen receptor-positive human breast adenocarcinoma cell line (MCF7). nih.gov One derivative, in particular, showed an IC50 value comparable to the standard chemotherapeutic drug, 5-fluorouracil. nih.gov Other studies on thiazole derivatives have reported potent cytotoxic effects against liver (HepG-2), colorectal (HCT-116), and cervical (HeLa) cancer cell lines. nih.govacs.orgnih.gov Another investigation highlighted the effectiveness of a 4-bromophenylthiazolyl derivative against the MDA-MB-231 triple-negative breast cancer cell line, with an IC50 value of 4.89 µM. researchgate.net

The trimethoxyphenyl (TMP) group is structurally similar to the dimethoxyphenyl group and is a key feature in many potent anticancer agents. New series of 4-(3,4,5-trimethoxyphenyl)thiazole–pyrimidine (B1678525) derivatives have been synthesized and evaluated. researchgate.netnih.govmdpi.com Specific compounds from this series demonstrated promising cytostatic activity against multiple cell lines in the National Cancer Institute's 60-cell line screen (NCI-60), with one compound showing a growth inhibition value of 86.28% against the NSCLC cell line HOP-92 at a 10 µM concentration. nih.govmdpi.com

| Compound Series | Cancer Cell Line | Activity (IC50 / GI) | Source |

|---|---|---|---|

| 4-bromo-N-(3,5-dimethoxyphenyl)benzamide (C9) | NCI-H1581 (NSCLC) | 1.25 µM | nih.govnih.govsemanticscholar.org |

| 4-bromo-N-(3,5-dimethoxyphenyl)benzamide (C9) | NCI-H520 (NSCLC) | 1.36 µM | nih.govnih.govsemanticscholar.org |

| 4-bromo-N-(3,5-dimethoxyphenyl)benzamide (C9) | NCI-H1703 (NSCLC) | 1.85 µM | nih.govnih.govsemanticscholar.org |

| 4-bromo-N-(3,5-dimethoxyphenyl)benzamide (C9) | NCI-H460 (NSCLC) | 2.14 µM | nih.govnih.govsemanticscholar.org |

| 4-bromo-N-(3,5-dimethoxyphenyl)benzamide (C9) | NCI-H226 (NSCLC) | 2.31 µM | nih.govnih.govsemanticscholar.org |

| 4-(4-bromophenyl)thiazol-2-amine derivative (p2) | MCF7 (Breast) | 10.5 µM | nih.gov |

| 4-bromophenylthiazolyl derivative (4c) | MDA-MB-231 (Breast) | 4.89 µM | researchgate.net |

| 4-(3,4,5-trimethoxyphenyl)thiazole-pyrimidine (4b) | HOP-92 (NSCLC) | 86.28% GI at 10 µM | nih.govmdpi.com |

| 4-(3,4,5-trimethoxyphenyl)thiazole-pyrimidine (4a) | HCT-116 (Colorectal) | 40.87% GI at 10 µM | nih.govmdpi.com |

| 4-(3,4,5-trimethoxyphenyl)thiazole-pyrimidine (4h) | SK-BR-3 (Breast) | 46.14% GI at 10 µM | nih.govmdpi.com |

The anticancer effects of this compound derivatives are attributed to their ability to interact with and modulate various biological targets and signaling pathways that are critical for cancer cell survival and proliferation.

One of the key mechanisms of action for many thiazole-based anticancer agents is the disruption of microtubule dynamics through the inhibition of tubulin polymerization. Microtubules are essential components of the cytoskeleton, playing a vital role in cell division, intracellular transport, and maintenance of cell shape. Agents that interfere with microtubule function can halt the cell cycle and induce apoptosis. nih.gov

The 3,4,5-trimethoxyphenyl (TMP) moiety, which is structurally related to the 3,5-dimethoxyphenyl group, is a well-known pharmacophore that binds to the colchicine-binding site on β-tubulin, thereby inhibiting microtubule assembly. acs.orgnih.gov Numerous studies have explored 2,4-disubstituted thiazole derivatives containing a TMP group as potent tubulin polymerization inhibitors. acs.orgnih.govresearchgate.net In one study, several such derivatives showed superior cytotoxic activity against HepG2, MCF-7, HCT116, and HeLa cancer cell lines. acs.orgnih.gov Further investigation confirmed that the most active compounds were potent inhibitors of tubulin polymerization, with IC50 values that were even lower than that of the natural tubulin inhibitor combretastatin (B1194345) A-4 (CA-4). acs.orgnih.gov For example, compounds 7c and 9a from this series were identified as potent tubulin polymerization inhibitors with IC50 values of 2.00 µM and 2.38 µM, respectively, compared to 2.96 µM for CA-4. acs.orgnih.gov

| Compound | Activity (IC50) | Source |

|---|---|---|

| Compound 7c | 2.00 µM | acs.orgnih.gov |

| Compound 9a | 2.38 µM | acs.orgnih.gov |

| Compound 5c | 2.95 µM | acs.org |

| Combretastatin A-4 (Reference) | 2.96 µM | acs.org |

Protein kinases are crucial regulators of cellular signaling pathways, and their dysregulation is a common feature of many cancers. Consequently, kinase inhibition has become a major strategy in cancer therapy. nih.gov

FGFR1 Inhibition: The Fibroblast Growth Factor Receptor (FGFR) signaling pathway plays a fundamental role in cell proliferation, survival, and angiogenesis. nih.govsemanticscholar.org Derivatives featuring the 4-bromo-N-(3,5-dimethoxyphenyl) scaffold have been specifically designed as novel inhibitors of FGFR1. nih.govnih.govsemanticscholar.orgresearchgate.net A leading compound, C9, not only showed cytotoxicity against NSCLC cells but also effectively inhibited the phosphorylation of FGFR1 and its downstream signaling proteins, including PLCγ1 and ERK, in a dose-dependent manner. nih.govnih.govsemanticscholar.org This inhibition of the FGFR1 pathway is a key mechanism contributing to the compound's anticancer effects. nih.gov

EGFR Inhibition: The Epidermal Growth Factor Receptor (EGFR) is another critical tyrosine kinase that, when deregulated, contributes to the progression of various cancers, including NSCLC. mdpi.com Thiazole-based derivatives have been investigated as potential EGFR inhibitors. nih.gov Computational predictions for some 4-(3,4,5-trimethoxyphenyl)thiazole–pyrimidine derivatives indicated a high probability of these compounds targeting kinase receptors, suggesting that kinase inhibition is a likely mechanism for their observed antiproliferative activity. researchgate.netnih.govmdpi.com

A hallmark of effective anticancer agents is their ability to induce programmed cell death, or apoptosis, and to disrupt the normal progression of the cell cycle in cancer cells.

A distinct metabolic feature of many cancer cells is their reliance on aerobic glycolysis, a phenomenon known as the Warburg effect. This metabolic shift makes enzymes in the glycolytic pathway attractive targets for cancer therapy. nih.gov Lactate (B86563) dehydrogenase A (LDHA) is a key enzyme in this pathway, responsible for converting pyruvate (B1213749) to lactate. nih.govembopress.org Inhibition of LDHA can disrupt the metabolic processes that fuel rapid tumor growth. nih.gov

Thiazole derivatives have been identified as potent inhibitors of lactate dehydrogenase. nih.gov By inhibiting LDHA, these compounds can reduce the ability of cancer cells to metabolize lactate, thereby decreasing proliferation and slowing tumor growth. nih.gov This mechanism represents an innovative approach to cancer treatment, targeting the unique metabolic dependencies of tumor cells. While direct studies on this compound as an hLDHA inhibitor are not specified, the broader class of thiazole derivatives shows promise in targeting tumor glycolysis. nih.gov

Modulation of Specific Biological Targets and Pathways

Antimicrobial Efficacy

The therapeutic potential of this compound and its derivatives extends to the realm of antimicrobial agents, with studies demonstrating their efficacy against a range of pathogenic microorganisms.

Derivatives of the core compound this compound have been investigated for their antibacterial properties. For instance, certain novel thiazole derivatives have shown moderate antibacterial activity against Gram-positive bacteria such as Bacillus pumilus and Bacillus subtilis. researchgate.net The evaluation of a series of 2-mercaptobenzothiazole (B37678) derivatives revealed that some compounds were particularly active against the Gram-positive bacterium Staphylococcus aureus. nih.gov Similarly, other thiazole derivatives have exhibited excellent antibacterial activity against both Gram-positive and Gram-negative bacteria. biointerfaceresearch.com

The antibacterial activity of these compounds is often evaluated by determining their minimum inhibitory concentration (MIC), which is the lowest concentration of a substance that prevents visible growth of a bacterium. One study reported that a thiazole derivative showed moderate activity against two Gram-positive bacteria. researchgate.net Research into coumarin-based thiazole derivatives also indicated significant antibacterial activity, suggesting that the inclusion of a coumarin (B35378) moiety can enhance these properties. biointerfaceresearch.com

| Derivative Type | Gram-Positive Bacteria | Gram-Negative Bacteria | Activity Level |

| Novel Thiazole Derivatives | Bacillus pumilus, Bacillus subtilis | Not specified | Moderate |

| 2-Mercaptobenzothiazole Derivatives | Staphylococcus aureus | Not specified | Active |

| Various Thiazole Derivatives | General | General | Excellent |

| Coumarin-Based Thiazole Derivatives | Not specified | Not specified | Significant |

In addition to their antibacterial effects, derivatives of this compound have demonstrated notable antifungal activity. One derivative displayed a moderate antifungal effect against Candida albicans, a common human fungal pathogen. researchgate.net Further studies on other thiazole derivatives have confirmed their strong antifungal potential against various Candida species, with some compounds showing activity similar to or even greater than the established antifungal drug nystatin. nih.gov The minimum inhibitory concentration (MIC) values for these compounds against clinical isolates of C. albicans were found to be in the range of 0.008–7.81 µg/mL, indicating potent activity. nih.gov

Another study highlighted a thiazole derivative that exhibited slight antifungal activity against Candida albicans. researchgate.net The collective findings suggest that the thiazole scaffold is a promising pharmacophore for the development of new antifungal agents.

| Derivative | Fungal Pathogen | MIC Range (µg/mL) |

| Thiazole Derivative | Candida albicans | Not specified (Moderate activity) |

| Various Thiazole Derivatives | Candida spp. | 0.008–7.81 |

| Thiazole Derivative | Candida albicans | Not specified (Slight activity) |

The emergence of multidrug-resistant strains of Mycobacterium tuberculosis (Mtb), the causative agent of tuberculosis, has necessitated the search for novel therapeutic agents. Thiazole derivatives have emerged as a promising class of compounds in this regard. A series of substituted 4-(2,6-dichlorobenzyloxy)phenyl thiazole derivatives were synthesized and screened for their in vitro antitubercular activity against M. tuberculosis H37Rv. Several of these thiazole derivatives demonstrated good antitubercular activities, with MIC values ranging from 1 µM to 61.2 µM. nih.gov This suggests that the thiazole scaffold could serve as a valuable template for the development of new and effective antitubercular drugs. nih.gov Other research has also pointed to the potential of thiazole-containing compounds in combating tuberculosis. mdpi.com

| Derivative Type | Mycobacterium tuberculosis Strain | MIC Range (µM) |

| Substituted 4-(2,6-dichlorobenzyloxy)phenyl thiazole derivatives | H37Rv | 1 - 61.2 |

Enzyme Inhibition Profiles

Derivatives of this compound have also been investigated for their ability to inhibit specific enzymes, indicating their potential in treating a variety of other conditions.

Acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) are key enzymes in the breakdown of the neurotransmitter acetylcholine. Inhibition of these enzymes is a primary therapeutic strategy for Alzheimer's disease. Several novel compounds derived from thiazoles have been synthesized and evaluated for their inhibitory activities against both AChE and BChE. mdpi.com Some of these compounds have demonstrated good inhibitory activity against both enzymes. mdpi.com For instance, certain benzohydrazide (B10538) derivatives showed dual inhibition of both AChE and BChE with IC50 values in the micromolar range. mdpi.com Furthermore, a series of 4,4'-diimine/4,4'-diazobiphenyl derivatives displayed moderate inhibitory activity against AChE. nih.gov

| Derivative Class | Enzyme | Inhibition (IC50) |

| Novel Thiazole Derivatives | AChE & BChE | Good activity |

| Benzohydrazide Derivatives | AChE & BChE | Micromolar range |

| 4,4'-diimine/4,4'-diazobiphenyl Derivatives | AChE | 5.77-16.22 μM |

Alpha-glucosidase is an enzyme involved in the digestion of carbohydrates, and its inhibition is a therapeutic approach for managing type 2 diabetes. Studies have shown that certain bromophenol derivatives can potently inhibit α-glucosidase, with one of the most effective being bis(2,3-dibromo-4,5-dihydroxybenzyl) ether, which competitively inhibits the enzyme with a very low IC50 value of 0.098 µM. mdpi.com Other research has also identified novel thiazole derivatives with significant α-glucosidase inhibitory activity. nih.gov

Urease is an enzyme that catalyzes the hydrolysis of urea (B33335) and is implicated in infections by ureolytic bacteria. Research has demonstrated that some 1,2,4-triazole (B32235) and 1,3,4-thiadiazole (B1197879) derivatives exhibit potent urease inhibitory activities. nih.gov For example, 4-bromophenyl boronic acid has been identified as a good inhibitor of urease. nih.gov

| Derivative Class | Enzyme | Inhibition |

| Bis(2,3-dibromo-4,5-dihydroxybenzyl) ether | α-Glucosidase | IC50 = 0.098 µM |

| Novel Thiazole Derivatives | α-Glucosidase | Significant activity |

| 1,2,4-Triazole and 1,3,4-Thiadiazole Derivatives | Urease | Potent activity |

| 4-Bromophenyl boronic acid | Urease | Good inhibitor |

NRH:Quinone Oxidoreductase 2 (NQO2) Inhibition

NRH:Quinone Oxidoreductase 2 (NQO2) is a cytosolic flavoenzyme that catalyzes the reduction of quinones. nih.gov Its activity has been linked to the generation of reactive oxygen species (ROS), and inhibitors of NQO2 are being explored for their potential in cancer and neuroinflammation. mdpi.com While direct studies on this compound are limited, research on structurally related benzothiazoles provides insight into the potential of the thiazole scaffold for NQO2 inhibition.

In one study, a series of benzothiazoles, which feature a thiazole ring fused to a benzene (B151609) ring, were designed as NQO2 inhibitors. mdpi.com Several derivatives containing a 3,5-dimethoxyphenyl substituent, similar to the core structure of the title compound, demonstrated notable inhibitory activity against the NQO2 enzyme. mdpi.com For instance, the methoxy- and trifluoromethyl-substituted 3,5-dimethoxybenzothiazoles were among the most active in their series. mdpi.com Computational modeling suggested that the most potent compounds achieve their activity through good shape complementarity and polar interactions within the NQO2 active site. mdpi.com

| Compound | Substituent on Benzothiazole Ring | Substitution on Phenyl Ring | IC₅₀ (nM) | Reference |

|---|---|---|---|---|

| Methoxy-benzothiazole | - | 3,5-dimethoxy | 108 | mdpi.com |

| Trifluoromethyl-benzothiazole | - | 3,5-dimethoxy | 123 | mdpi.com |

| Resveratrol (Control) | N/A | 997 | mdpi.com |

Dihydrofolate Reductase (DHFR) Inhibition

Dihydrofolate reductase (DHFR) is a crucial enzyme in the folate metabolic pathway, essential for the synthesis of nucleotides and amino acids. nih.gov Its inhibition disrupts DNA replication, leading to cell death, which makes it a key target for antimicrobial and anticancer therapies. nih.govmdpi.com The thiazole moiety is a structural component found in various bioactive molecules and has been incorporated into the design of novel DHFR inhibitors. nih.govmdpi.com

Research into new antifolates has explored the hybridization of the thiazole scaffold with other heterocyclic systems. For example, a series of thiophenyl-pyrazolyl-thiazole hybrids were synthesized and evaluated for their antimicrobial efficacy, which is often linked to DHFR inhibition. nih.gov Notably, a compound featuring a 5-(2,5-dimethoxyphenyl) group attached to the pyrazolyl-thiazolone core showed prominent antibacterial efficiency. nih.gov Furthermore, the antibacterial agent trimethoprim, a well-known DHFR inhibitor, features a trimethoxybenzyl pyrimidine structure, highlighting the relevance of the methoxyphenyl moiety in targeting this enzyme. mdpi.com These findings suggest that the dimethoxyphenyl thiazole scaffold is a promising area for the development of new DHFR inhibitors. nih.govmdpi.com

Receptor Modulation and Ligand Binding Studies

Ligand Properties for Estrogen Receptors

Estrogen receptors (ERs) are key targets in the treatment of various diseases, including breast cancer. Aminothiazole-containing structures have been identified as ligands for estrogen receptors. researchgate.net More specifically, recent research has uncovered that certain indole-thiazole derivatives can act as agonists for the G protein-coupled estrogen receptor (GPER). nih.gov In these studies, an indole-thiazole compound was found to be selective for GPER over the classical estrogen receptors ERα and ERβ and was able to inhibit the proliferation of breast cancer cells. nih.gov While the core structure differs from this compound, this research establishes the thiazole ring as a viable scaffold for interacting with estrogen receptor systems. researchgate.netnih.gov

Adenosine (B11128) Receptor Antagonism

Adenosine receptors are involved in a wide range of physiological processes, and their antagonists have therapeutic potential. The thiazole and thiadiazole cores have been identified as promising structures for the development of novel adenosine receptor antagonists. nih.gov Investigations into non-xanthine derivatives have shown that compounds containing a 4-phenyl-thiazole moiety can exhibit high affinity and selectivity for the adenosine A₁ receptor. nih.gov

Structure-activity relationship studies have revealed that N-[4-(2-pyridyl)thiazol-2-yl]benzamides show adenosine affinities in the micromolar range. nih.gov The electronic nature of substituents on the associated phenyl rings plays an important role in the binding affinity for the A₃ receptor. nih.gov

| Compound Class | Target Receptor | Affinity (Kᵢ) | Reference |

|---|---|---|---|

| N-[4-(2-pyridyl)thiazol-2-yl]benzamides | Adenosine Receptors | Micromolar range | nih.gov |

| N-(3-phenyl-1,2,4-thiadiazol-5-yl)-4-hydroxybenzamide | Adenosine A₁ Receptor | 7 nM | nih.gov |

| N-(3-phenyl-1,2,4-thiadiazol-5-yl)-4-methoxybenzamide | Adenosine A₃ Receptor | 82 nM | nih.gov |

Allosteric Modulation of Metabotropic Glutamate (B1630785) Receptor 5 (mGlu5)

The metabotropic glutamate receptor 5 (mGlu5) is a G protein-coupled receptor that plays a significant role in the central nervous system and is a therapeutic target for various neurological and psychiatric disorders. frontiersin.orgnih.gov Allosteric modulators, which bind to a site distinct from the endogenous ligand binding site, offer a sophisticated way to fine-tune receptor activity.

A notable example of a thiazole-containing mGlu5 modulator is 3-[(2-methyl-1,3-thiazol-4-yl)ethynyl]pyridine (MTEP). MTEP is a highly specific and selective non-competitive antagonist for the mGlu5 receptor. nih.gov It has been extensively used as a tool compound in preclinical research to probe the function of mGlu5 in conditions such as pain and psychiatric disorders. nih.gov The success of MTEP underscores the utility of the thiazole scaffold in designing potent and selective ligands that can allosterically modulate complex CNS receptors like mGlu5. frontiersin.orgnih.gov

Anti-inflammatory and Antioxidant Activities

Derivatives of the dimethoxyphenyl thiazole scaffold have demonstrated significant potential as both anti-inflammatory and antioxidant agents in preclinical studies.

The anti-inflammatory properties of compounds structurally related to 2-(trimethoxyphenyl)-thiazoles have been evaluated in vivo. researchgate.net In an experimental model of acute inflammation in rats, these compounds were shown to reduce the acute phase bone marrow response, decrease phagocytic capacity, and lower nitro-oxidative stress. researchgate.net Some of these thiazole derivatives exhibited a more potent anti-inflammatory action than the reference drug meloxicam (B1676189) in the studied parameters. researchgate.net The mechanism is thought to be related to the inhibition of enzymes like inducible nitric oxide synthase (iNOS). researchgate.net

In addition to their anti-inflammatory effects, various thiazole derivatives containing phenolic or methoxyphenyl fragments have been recognized for their antioxidant capabilities. mdpi.comresearchgate.netresearchgate.net The antioxidant activity is often attributed to the ability of these compounds to scavenge free radicals and chelate metal ions. nih.gov Studies using in vitro assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging test have confirmed the antioxidant potential of these molecules. researchgate.net For some 4-thiomethyl-functionalised 1,3-thiazoles, high levels of DPPH radical inhibition were observed, with the most active derivatives showing IC₅₀ values in the micromolar range. researchgate.net The presence of a phenolic group is often considered a classic antioxidant pharmacophore, contributing to this activity. researchgate.net

| Compound Class | Activity | Key Findings | Reference |

|---|---|---|---|

| 2-(Trimethoxyphenyl)-thiazoles | Anti-inflammatory | Reduced acute phase bone marrow response and nitro-oxidative stress in vivo. | researchgate.net |

| 4-Thiomethyl-functionalised 1,3-thiazoles | Antioxidant | High DPPH radical inhibition (70-98%); IC₅₀ values of 191-417 µM for the most active derivatives. | researchgate.net |

| Thiazole derivatives with phenolic fragments | Antioxidant | Activity in radical cation scavenging and ferric reducing capacity assays often exceeds that of standard antioxidants. | researchgate.net |

Structure Activity Relationship Sar Analysis of 4 4 Bromo 3,5 Dimethoxyphenyl Thiazole and Its Analogues

Elucidation of Substituent Effects on the Thiazole (B1198619) Ring at Positions 2 and 4

The nature and position of substituents on the thiazole ring are critical determinants of biological activity. Positions 2 and 4 are particularly significant, and modifications at these sites can drastically alter a compound's potency and mechanism of action.

The substituent at the C4 position often plays a crucial role in anchoring the molecule to its biological target. Studies on various thiazole derivatives consistently show that an aryl group, such as a phenyl ring, at position 4 is beneficial for a range of activities. nih.gov For instance, in a series of antimicrobial 2-(quinolin-3-yl-methylenehydrazinyl)-thiazoles, the presence of a substituted phenyl ring at the C4 position was found to be essential; the unsubstituted analogue showed low antibacterial and antifungal activities. nih.gov Similarly, for antitubercular 2-aminothiazoles, a 2-pyridyl moiety at C4 was found to be critical and intolerant to modification, whereas replacing it with a phenyl or another thiazole ring led to a loss of potency. nih.gov

Position C2 is highly amenable to modification and offers significant flexibility for modulating a compound's pharmacological profile. nih.gov In the 2-aminothiazole (B372263) class of compounds, this position is frequently targeted for derivatization. SAR studies have revealed that while a free amino group can be important, acylating this amine with various substituted benzoyl groups can improve activity by more than 100-fold. nih.gov For antitumor activity, the substitution pattern on the C2-amino group is also critical; replacing an N,N-dimethyl group with a simple methyl or a phenyl ring was found to be essential for activity in certain series. mdpi.com The presence of a free amino group at the C2 position, in conjunction with a carboxylic acid at C4 and a phenyl ring at C5, was identified as an essential requirement for carbonic anhydrase-III inhibitory activity. mdpi.com

The electronic properties of the substituents are also a key factor. Generally, electron-donating groups can increase the basicity and nucleophilicity of the thiazole ring, while electron-withdrawing groups have the opposite effect. globalresearchonline.net The optimal electronic nature of the substituent is target-dependent.

| Scaffold | C2-Substituent | C4-Substituent | Biological Activity | Key SAR Finding | Reference |

|---|---|---|---|---|---|

| 2-Aminothiazole | -NH-CO-(3-chlorophenyl) | 2-pyridyl | Antitubercular | N-acylation dramatically increases potency; 2-pyridyl at C4 is essential. | nih.gov |

| 2-Aminothiazole | -NH₂ | -COOH | CA-III Inhibition | A free amino group at C2 and a carboxylic acid at C4 are required for activity. | mdpi.com |

| Thiazole | -NH-N=CH-quinoline | Unsubstituted Phenyl | Antimicrobial | Low activity, indicating substitution on the C4-phenyl ring is necessary. | nih.gov |

| Thiazole | -NH-N=CH-quinoline | Substituted Phenyl | Antimicrobial | Para-substitution on the C4-phenyl ring enhances activity. | nih.gov |

Role of the Bromo Substituent on Pharmacological Potency and Selectivity

Halogen substituents, particularly bromine, on the aryl moiety of arylthiazoles are a common feature in many biologically active compounds. The presence of a bromine atom can influence a molecule's lipophilicity, electronic character, and steric profile, thereby affecting its absorption, distribution, metabolism, and target-binding affinity.

In many cases, the introduction of a bromine atom, especially at the para-position of a phenyl ring attached to the thiazole core, enhances biological potency. SAR studies on 4-(4-bromophenyl)-thiazol-2-amine derivatives have shown that the electron-withdrawing nature of the bromine atom at the para-position improves both antimicrobial and anticancer activities. nih.gov This enhancement is also observed in other thiazole series, where a p-bromo substituent on a phenyl ring was found to be essential for antimicrobial activity. nih.gov In one study, a p-bromo substituted bisthiazole derivative exhibited the most potent activity against a rat glioma cell line, with an IC50 value comparable to the reference drug mitoxantrone. nih.gov

The position of the bromo substituent is often critical for activity. For antimycobacterial agents, the potency of bromo-substituted compounds followed the order para > meta > ortho, highlighting the importance of the substituent's location on the phenyl ring. mdpi.com However, the effect of bromine can be context-dependent. In a series of antimicrobial thiazole derivatives, it was noted that while small halogens like 4-fluoro induced excellent activity, larger substituents, including 4-bromo, significantly decreased activity. mdpi.com This suggests that while the electronic effects of bromine are often favorable, its larger steric bulk may be detrimental for binding to certain biological targets.

| Compound Series | Substituent on Phenyl Ring | Biological Activity | Observation | Reference |

|---|---|---|---|---|

| 4-Phenyl-thiazol-2-amines | 4-Bromo | Antimicrobial, Anticancer | The electron-withdrawing bromo group improved potency. | nih.gov |

| Thiazole-based chalcones | 4-Bromo | Antimicrobial | The bromo group was essential for activity. | nih.gov |

| Bisthiazoles | 4-Bromo | Antiproliferative (Glioma C6) | Most potent derivative in the series (IC₅₀ = 11.3 µg/mL). | nih.gov |

| 2-Aminothiazoles | 2-Bromo, 3-Bromo, 4-Bromo | Antimycobacterial | Activity order: 4-Bromo > 3-Bromo > 2-Bromo. | mdpi.com |

| 2-(Pyrazolin-1-yl)-thiazoles | 4-Bromo | Antimicrobial | Significantly decreased activity compared to 4-fluoro analogue. | mdpi.com |

Influence of the Dimethoxyphenyl Moiety on Biological Activity

Methoxy (B1213986) groups on a phenyl ring attached to a heterocyclic core can significantly modulate biological activity by altering the compound's polarity, hydrogen-bonding capacity, and conformation. The 3,5-dimethoxy substitution pattern, as seen in the parent compound, is of particular interest.

While direct SAR studies on the 3,5-dimethoxy pattern are not extensively detailed in the provided literature, the influence of methoxy and dimethoxy groups in similar scaffolds provides valuable insights. For example, the presence of a 3,4-dimethoxyphenyl moiety has been shown to be beneficial for the antimicrobial activity of certain thiazole derivatives. mdpi.comnih.gov In one study, comparing a naphthyl group to a 3,4-dimethoxyphenyl moiety, it was suggested that higher polarity, as conferred by the dimethoxy group, should be considered when designing new antimicrobial compounds. nih.gov Furthermore, Schiff bases derived from 2-aminothiazoles and 3,4,5-trimethoxybenzaldehyde (B134019) have demonstrated potent antimicrobial activity, indicating that multiple methoxy substituents are well-tolerated and can be advantageous. nih.gov

In a series of 4-(4-methoxyphenyl)-2-aminothiazole derivatives, the methoxy group in the 4-position of the phenyl ring led to a great increase in binding affinity and selectivity for human adenosine (B11128) A3 receptors. nih.gov This highlights the favorable interactions that methoxy groups can establish within a receptor's binding pocket, potentially through hydrogen bonding or favorable electronic interactions. In anticancer research, a methoxy group on the phenyl ring of 2-phenylthiazole-4-carboxamides was found to improve activity against specific cancer cell lines. nih.gov

| Scaffold | Phenyl Substitution Pattern | Biological Activity | Key SAR Finding | Reference |

|---|---|---|---|---|

| Thiazole derivative | 3,4-Dimethoxyphenyl | Antibacterial | Beneficial for activity. | nih.gov |

| 2-(Pyrazolin-1-yl)-thiazole | 3,4-Dimethoxyphenyl | Antimicrobial | Increased polarity from this group was favorable for activity. | mdpi.com |

| 2-Aminothiazole Schiff Base | 3,4,5-Trimethoxyphenyl | Antimicrobial | Potent activity observed. | nih.gov |

| 4-Phenyl-2-aminothiazole | 4-Methoxyphenyl | Adenosine A3 Antagonist | Greatly increased binding affinity and selectivity. | nih.gov |

| 2-Phenylthiazole-4-carboxamide | 4-Methoxyphenyl | Anticancer (Caco-2) | Improved cytotoxic activity. | nih.gov |

Impact of Bridging Linkers and Fused Heterocyclic Rings on SAR

Modifying the core thiazole scaffold by introducing bridging linkers or fusing it with other heterocyclic rings is a common strategy to explore new chemical space and enhance pharmacological activity. This approach, often termed molecular hybridization, can improve target binding, alter physicochemical properties, and introduce new functionalities. acs.org

The nature of the linker between the thiazole core and other parts of the molecule is critical. In a series of potent anticancer agents, the linker between a thiazole "B" ring and a trimethoxyphenyl "C" ring was investigated. nih.gov Replacing the original carbonyl (C=O) linker with other groups such as an oxime (C=N-OH), a double bond (C=C), a sulfide (B99878) (S), or a sulfone (SO₂) maintained significant activity, although the carbonyl linker was generally optimal. nih.govacs.org The introduction of an amino (-NH-) linker between the "A" (phenyl) and "B" (thiazole) rings of the same scaffold led to the design of orally bioavailable compounds with improved aqueous solubility. nih.govacs.org In other studies, a methylene (B1212753) bridge was used to link the C4 position of the thiazole ring to various thiol- and thioether-containing azoles, resulting in compounds with significant antimicrobial potential. mdpi.com

Fusing the thiazole ring with other heterocycles or "clubbing" it with other rings can also lead to potent compounds. nih.gov The combination of a thiazole ring with other five-membered heterocycles like pyrazole, pyrazoline, and imidazole (B134444) is a frequently explored strategy. nih.gov For instance, linking a pyrazoline ring to the C2 position of the thiazole has yielded numerous compounds with potent antimicrobial activities. nih.govmdpi.com Similarly, hybrid compounds incorporating thiazole and quinoline (B57606) moieties have shown superior antibacterial and antifungal activity compared to standard drugs like tetracycline. nih.gov

Comparative SAR Studies with Other Thiazole-Based Scaffolds

To understand the unique advantages of the 4-arylthiazole scaffold, it is useful to compare its SAR with that of other related heterocyclic systems. Such comparisons can reveal the importance of the thiazole ring itself, its specific substitution pattern, and the role of its heteroatoms.

A direct comparison between a thiazole ring and other five-membered heterocycles as the central "B" ring in a series of anticancer agents provided clear SAR data. nih.govacs.org While the 2,4-thiazole scaffold yielded compounds with potent IC50 values in the low nanomolar range (21-71 nM), replacing it with a 2,4-oxazole maintained activity in the hundreds of nanomolar range. nih.govacs.org A 2,4-oxazoline ring, however, led to a dramatic decrease in activity (IC50 > 1 µM). nih.gov Other successful replacements for the thiazole ring included pyridine, furan, and thiophene, which all yielded compounds with IC50 values close to that of the original thiazole. nih.govacs.org

In the context of adenosine A3 receptor antagonists, 4-(4-methoxyphenyl)-2-aminothiazole derivatives were compared with their 3-(4-methoxyphenyl)-5-aminothiadiazole bioisosteres. nih.gov The thiadiazole derivatives consistently showed higher binding affinity than the corresponding thiazole analogues. For example, the N-acetylated thiadiazole had a Ki of 0.79 nM, while the N-acetylated thiazole had a Ki of 2.3 nM. nih.gov Molecular modeling suggested that the additional nitrogen atom in the thiadiazole ring could form an extra hydrogen bond with the receptor, contributing to the increased affinity. nih.gov

Furthermore, the SAR of 2,4-disubstituted thiazoles can be contrasted with that of thiazolidinones. In the development of one series of anticancer agents, the lead compounds were 2-arylthiazolidine-4-carboxylic acid amides. Replacing the thiazolidine (B150603) ring with a thiazole and modifying the linker from an amide to a ketone led to a significant improvement in antiproliferative activity, with potency increasing from the micromolar to the low nanomolar range. nih.gov

| Scaffold Type | Central Ring | Target/Activity | Potency (IC₅₀ or Kᵢ) | Key Finding | Reference |

|---|---|---|---|---|---|

| SMART Anticancer Agent | Thiazole | Antiproliferative (Prostate Cancer) | 21 - 71 nM | Thiazole is an optimal scaffold. | nih.gov |

| SMART Anticancer Agent | Pyridine | Antiproliferative (Prostate Cancer) | 12 - 35 nM | Pyridine is a successful replacement. | nih.govacs.org |

| SMART Anticancer Agent | Oxazole | Antiproliferative (Prostate Cancer) | ~600 nM | Less potent than thiazole but still active. | nih.govacs.org |

| SMART Anticancer Agent | Oxazoline | Antiproliferative (Prostate Cancer) | 1.1 - 1.2 µM | Significantly less potent than thiazole. | nih.govacs.org |

| Adenosine A3 Antagonist | 2-Aminothiazole | hA3 Receptor Binding | Kᵢ = 2.3 nM | Potent, but less so than the thiadiazole analogue. | nih.gov |

| Adenosine A3 Antagonist | 5-Aminothiadiazole | hA3 Receptor Binding | Kᵢ = 0.79 nM | Thiadiazole scaffold shows higher affinity due to an extra H-bond. | nih.gov |

Computational and Theoretical Investigations in the Study of 4 4 Bromo 3,5 Dimethoxyphenyl Thiazole

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein), forming a stable complex. This method is instrumental in predicting how a compound like 4-(4-bromo-3,5-dimethoxyphenyl)thiazole might interact with a biological target, thereby elucidating its potential mechanism of action.

Prediction of Binding Modes and Affinities

Molecular docking simulations predict the binding conformation of a ligand within a protein's active site and estimate the strength of the interaction, often expressed as a binding affinity or docking score (typically in kcal/mol). Lower binding energy values indicate a more stable and potentially more potent interaction.

For instance, studies on analogous 2,4-disubstituted thiazole (B1198619) derivatives have provided valuable insights. A series of thiazoles bearing a 4-(3,4,5-trimethoxyphenyl) moiety, which is structurally similar to the 4-(4-bromo-3,5-dimethoxyphenyl) group, were docked into the colchicine (B1669291) binding site of tubulin. nih.gov These simulations revealed that the thiazole core and its substituents could effectively occupy the binding pocket. One of the most active compounds in that study, 7c , demonstrated a strong binding affinity, suggesting a stable interaction with the tubulin protein. nih.gov Similarly, docking studies on 4-(4-bromophenyl)-thiazol-2-amine derivatives against various microbial and cancer-related protein targets have shown that the bromophenyl-thiazole scaffold can achieve favorable binding scores, indicating its versatility in interacting with different biological receptors. nih.gov

| Compound | Protein Target | Binding Affinity / Docking Score (kcal/mol) | Reference |

|---|---|---|---|

| Analog 7c (trimethoxyphenyl derivative) | Tubulin (colchicine site) | -13.42 (Free Binding Energy) | nih.gov |

| Analog 2j (methoxyphenyl derivative) | PDB ID: 1KZN (Bacterial enzyme) | -6.8 | impactfactor.org |

| (E)-4-(4-Bromophenyl)-thiazole analog 4a | Lanosterol (B1674476) 14α-demethylase | -8.715 | researchgate.net |

| Chloramphenicol (Reference Drug) | PDB ID: 1KZN (Bacterial enzyme) | -7.4 | impactfactor.org |

Identification of Key Amino Acid Residues in Binding Pockets

Beyond predicting binding affinity, molecular docking identifies the specific amino acid residues within the target's binding pocket that interact with the ligand. These interactions, which can include hydrogen bonds, hydrophobic interactions, and π-π stacking, are critical for stabilizing the ligand-receptor complex.

In the docking study of the trimethoxyphenyl-thiazole analog 7c with tubulin, the simulation predicted several key interactions. The 3,4,5-trimethoxy groups were found to engage with conserved amino acids such as LeuB248, LysB254, LeuB255, AlaB316, LysB352, and ThrB353 through intense hydrophobic and hydrophilic interactions. nih.gov Another analog, 5c , showed that its thiazole ring was strongly involved in noncovalent bonds with AsnB249 and AsnA101. nih.gov For a different series of 4-(4-bromophenyl)-thiazol-2-amine derivatives, docking studies revealed crucial hydrogen bonding and hydrophobic interactions with residues in the active sites of targets like DNA gyrase (PDB ID: 1JIJ) and estrogen receptor alpha (PDB ID: 3ERT). nih.gov These findings highlight how the different parts of the thiazole scaffold—the central ring, the phenyl group, and its substituents—contribute to binding.

| Compound Analog | Protein Target | Interacting Amino Acid Residues | Type of Interaction | Reference |

|---|---|---|---|---|

| 7c (trimethoxyphenyl derivative) | Tubulin | LeuB248, LysB254, LeuB255, AlaB316, LysB352, ThrB353 | Hydrophobic/Hydrophilic | nih.gov |

| 5c (trimethoxyphenyl derivative) | Tubulin | AsnB249, AsnA101 | Sulfur bond, Arene-H bond | nih.gov |

| (E)-4-(4-Bromophenyl)-thiazole analog 4a | Lanosterol 14α-demethylase | Not specified | Hydrogen bonding, π–π stacking | researchgate.net |

Rationalization of Observed Biological Activities

Molecular docking provides a structural basis to explain the experimentally observed biological activities of a series of compounds. By comparing the docking scores and binding modes of highly active compounds with those of less active ones, researchers can establish a structure-activity relationship (SAR). For example, in studies of 2,4-disubstituted thiazoles as antimicrobial agents, compounds with nitro (NO₂) and methoxy (B1213986) (OCH₃) groups showed enhanced activity. researchgate.net Molecular docking supported these findings, revealing that these electron-donating and electron-withdrawing groups contributed to a greater binding affinity towards the target enzyme, glucosamine-6-phosphate synthase. researchgate.net This rationalization helps to confirm that the observed biological effect is likely due to the interaction with the specific target being modeled.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activity. While no specific QSAR models for this compound were identified in the reviewed literature, the approach is widely applied to thiazole derivatives.

QSAR models are built by calculating a set of molecular descriptors for each compound in a series and then using statistical methods to correlate these descriptors with their measured biological activity. These descriptors can quantify various aspects of a molecule's structure, including physicochemical properties (e.g., lipophilicity via XlogP), electronic properties (e.g., Quadrupole1), and topological features (e.g., molecular connectivity indices like 2χv and Kier's shape index, κα3). researchgate.netnih.gov

For a series of antimicrobial 2,4-disubstituted thiazoles, QSAR studies found that the molecular connectivity index and Kier's shape index were key parameters for predicting activity. researchgate.net This suggests that the size, shape, and branching of the molecule are critical for its interaction with microbial targets. Such models, once validated, can be used to predict the activity of new, unsynthesized compounds, thereby prioritizing the most promising candidates and guiding synthetic efforts.

De Novo Drug Design Approaches Utilizing Thiazole Scaffolds

De novo drug design involves the computational creation of novel molecular structures with desired pharmacological properties, often starting from a basic scaffold or a target's binding site. The thiazole ring is considered a "privileged scaffold" in medicinal chemistry due to its presence in numerous biologically active compounds and its versatile chemical nature, making it an excellent starting point for de novo design. nih.gov

This approach utilizes algorithms to "grow" molecules within the constraints of a protein's active site or to assemble fragments in a way that optimizes interactions with the target. By using the this compound structure as a core, de novo design programs could explore different substitutions at various positions on the thiazole and phenyl rings. The goal would be to generate novel structures with predicted improvements in binding affinity, selectivity, or pharmacokinetic properties. This strategy accelerates the discovery of new lead compounds by exploring a vast chemical space that might not be intuitively accessible to medicinal chemists.

Molecular Dynamics Simulations for Conformational Analysis and Stability

While molecular docking provides a static snapshot of a ligand-receptor interaction, molecular dynamics (MD) simulations offer a dynamic view, simulating the movements and conformational changes of the complex over time. This technique provides deeper insights into the stability of the predicted binding pose and the flexibility of both the ligand and the protein.

For thiazole derivatives, MD simulations have been used to validate docking results. In a study of an (E)-4-(4-bromophenyl)-thiazole analog bound to lanosterol 14α-demethylase, MD simulations were performed to confirm the stability of the docked complex. researchgate.net Analyses such as the Root Mean Square Deviation (RMSD) of the protein and ligand atoms are calculated over the simulation time. A stable RMSD value suggests that the ligand remains securely in the binding pocket and that the protein structure is not significantly perturbed by the binding event. Such simulations provide a higher level of confidence in the binding mode predicted by docking and can reveal subtle conformational adjustments that are crucial for biological activity. researchgate.net

Pharmacophore Modeling for Ligand-Based Drug Design

In the absence of a three-dimensional structure of a biological target, ligand-based pharmacophore modeling serves as a crucial computational tool in drug discovery. This approach identifies the essential structural and chemical features responsible for a molecule's biological activity by analyzing a set of known active compounds. For this compound and its analogs, pharmacophore modeling helps in understanding the key interaction points that could be crucial for their potential therapeutic effects, such as anticancer activity. The thiazole nucleus is a prominent scaffold in many biologically active compounds, and its derivatives have been extensively studied for various therapeutic applications. nih.govacs.orgresearchgate.net

The development of a pharmacophore model for this compound would involve the identification of key chemical features. These features are defined by the spatial arrangement of atoms and functional groups that are thought to interact with a common receptor or enzyme. For thiazole derivatives, particularly those investigated as anticancer agents, several key pharmacophoric features are consistently highlighted in computational studies. These typically include hydrogen bond acceptors, hydrogen bond donors, hydrophobic regions, and aromatic rings. nih.gov

While a specific, experimentally validated pharmacophore model for this compound is not extensively documented in public literature, a hypothetical model can be constructed based on the analysis of its structure and comparison with other thiazole derivatives with known anticancer activities, such as PI3K/mTOR inhibitors. nih.govnih.gov The structural components of this compound contribute to a distinct pharmacophoric fingerprint.

The key pharmacophoric features of this compound can be broken down as follows:

Aromatic Rings (AR): The compound contains two aromatic systems: the thiazole ring and the 3,5-dimethoxyphenyl ring. These are crucial for establishing π-π stacking or hydrophobic interactions within a biological target's binding site.

Hydrogen Bond Acceptors (HBA): The nitrogen atom in the thiazole ring and the oxygen atoms of the two methoxy groups on the phenyl ring are potential hydrogen bond acceptors. These features can form crucial hydrogen bonds with amino acid residues in a receptor.

Hydrophobic Features (HY): The bromo-substituted dimethoxyphenyl group contributes significantly to the hydrophobicity of the molecule. This region can engage in van der Waals and hydrophobic interactions, which are vital for ligand binding and stability.

Based on these features, a putative pharmacophore model can be proposed. The spatial arrangement of these features is critical for biological activity.

Table of Postulated Pharmacophoric Features for this compound

| Pharmacophore Feature | Structural Component | Potential Interaction |

| Aromatic Ring 1 | Thiazole Ring | π-π Stacking, Hydrophobic Interaction |

| Aromatic Ring 2 | 3,5-Dimethoxyphenyl Ring | π-π Stacking, Hydrophobic Interaction |

| Hydrogen Bond Acceptor 1 | Nitrogen atom of the Thiazole ring | Hydrogen Bonding |

| Hydrogen Bond Acceptor 2 | Oxygen atom of the first Methoxy group | Hydrogen Bonding |

| Hydrogen Bond Acceptor 3 | Oxygen atom of the second Methoxy group | Hydrogen Bonding |

| Hydrophobic Region 1 | Bromine atom | Halogen Bonding, Hydrophobic Interaction |

| Hydrophobic Region 2 | Phenyl Ring System | Hydrophobic Interaction |

This hypothetical model provides a framework for the rational design of new derivatives of this compound. By modifying the substituents on the phenyl and thiazole rings, it is possible to optimize the pharmacophoric features to enhance biological activity. For instance, replacing the bromo group with other halogens or with alkyl groups could modulate the hydrophobic interactions. Similarly, alterations to the groups on the thiazole ring could introduce additional hydrogen bond donors or acceptors, potentially improving binding affinity to a target protein.

In the broader context of thiazole derivatives as anticancer agents, studies on PI3K/mTOR dual inhibitors have revealed that a central heterocyclic ring (like thiazole) connected to a substituted phenyl ring and a hydrophobic group are key pharmacophoric elements. nih.gov This general observation lends support to the proposed pharmacophoric features of this compound. The design of novel anticancer agents often involves retaining such key features while modifying other parts of the molecule to improve potency and selectivity. nih.gov

Future Perspectives and Emerging Research Avenues for 4 4 Bromo 3,5 Dimethoxyphenyl Thiazole

Development of Novel and Efficient Synthetic Routes

The synthesis of thiazole-containing compounds is a well-established area of organic chemistry. Typically, the Hantzsch thiazole (B1198619) synthesis, which involves the condensation of a α-haloketone with a thioamide, is a foundational method. For the specific synthesis of 4-(4-Bromo-3,5-dimethoxyphenyl)thiazole, a likely starting material would be 2-bromo-1-(4-bromo-3,5-dimethoxyphenyl)ethan-1-one, which would be reacted with a thioamide like thioformamide (B92385).

Future research in this area could focus on developing more efficient, scalable, and environmentally friendly synthetic routes. This might include:

Microwave-assisted synthesis: This technique can significantly reduce reaction times and improve yields.

Flow chemistry: Continuous flow processes can offer better control over reaction parameters, leading to higher purity and easier scale-up.

Catalyst development: Investigating new catalysts for the key bond-forming reactions could lead to milder reaction conditions and higher functional group tolerance.

Exploration of Undiscovered Biological Targets and Mechanisms

The thiazole ring is a privileged scaffold in medicinal chemistry, present in numerous approved drugs with diverse biological activities, including anticancer and antimicrobial properties. The 4-(4-Bromo-3,5-dimethoxyphenyl) moiety also suggests potential for biological activity, as substituted phenyl rings are common in pharmacologically active molecules.

Future research to uncover the biological targets and mechanisms of action for this compound would likely involve:

High-throughput screening (HTS): Screening the compound against large panels of biological targets, such as enzymes (e.g., kinases, proteases) and receptors (e.g., G-protein coupled receptors), could identify initial hits.

Phenotypic screening: Assessing the compound's effect on various cell lines (e.g., cancer cells, bacterial strains) can reveal its potential therapeutic area. Subsequent target deconvolution studies would then be necessary to identify the specific molecular target.

Omics technologies: Utilizing proteomics, genomics, and metabolomics can provide a comprehensive view of the cellular pathways affected by the compound, offering clues to its mechanism of action.

Rational Design of Multi-Targeting Agents and Hybrid Molecules

Given the complexity of many diseases, there is growing interest in developing drugs that can modulate multiple targets simultaneously. The structure of this compound offers a template for the design of such agents.

Future directions could include:

Molecular hybridization: Combining the this compound scaffold with other known pharmacophores to create hybrid molecules with dual or multiple activities. For example, linking it to a moiety known to inhibit a specific enzyme could result in a multi-targeting agent.

Structure-activity relationship (SAR) studies: Systematically modifying the structure of the compound (e.g., changing the substitution pattern on the phenyl ring, altering the position of the thiazole nitrogen) and assessing the impact on biological activity can guide the design of more potent and selective multi-target ligands.

Integration of Advanced Computational Techniques in Drug Discovery Pipelines

Computational chemistry and molecular modeling are indispensable tools in modern drug discovery. For a novel compound like this compound, these techniques can accelerate the discovery and optimization process.

Emerging research avenues in this domain would involve:

Molecular docking and virtual screening: Using computational models of known biological targets to predict the binding affinity and mode of interaction of this compound and its virtual derivatives.

Quantitative Structure-Activity Relationship (QSAR) modeling: Developing mathematical models that correlate the chemical structure of a series of compounds with their biological activity to predict the potency of new analogs.

ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction: Employing in silico models to predict the pharmacokinetic and toxicological properties of the compound early in the drug discovery process, helping to identify and mitigate potential liabilities.

Preclinical Development Strategies for Lead Optimization

Once a promising lead compound with a defined biological activity is identified, it enters the preclinical development phase. For a derivative of this compound, this would involve a series of iterative steps to optimize its drug-like properties.

Key strategies in this phase would include:

Lead optimization: Modifying the chemical structure to improve potency, selectivity, and pharmacokinetic properties while minimizing off-target effects and toxicity. This often involves the synthesis and testing of a large number of analogs.

In vitro and in vivo studies: Conducting a battery of tests to evaluate the compound's efficacy and safety in cellular and animal models of disease. This includes determining its metabolic stability, plasma protein binding, and preliminary toxicity profile.

Biomarker development: Identifying and validating biomarkers that can be used to monitor the compound's therapeutic effect and potential toxicity in preclinical and, eventually, clinical studies.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 4-(4-bromo-3,5-dimethoxyphenyl)thiazole, and how can reaction conditions be optimized for yield improvement?

- Methodological Answer : The compound can be synthesized via cyclocondensation of brominated aromatic precursors with thiazole-forming reagents (e.g., thiourea or thioamides). Key steps include refluxing in polar aprotic solvents (e.g., DMSO) under nitrogen to prevent oxidation. Yield optimization may involve adjusting stoichiometry, solvent choice (e.g., ethanol for solubility), and reaction duration. Post-synthesis purification often employs column chromatography or recrystallization (water-ethanol mixtures). Monitoring via TLC and characterizing intermediates by NMR ensures reaction progression .

Q. How are thiazole derivatives like this compound structurally validated?

- Methodological Answer : Structural confirmation requires a combination of 1H NMR (to identify proton environments, e.g., methoxy groups at δ 3.8–4.0 ppm), 13C NMR (to confirm carbonyl/thiazole carbons), and mass spectrometry (to verify molecular ion peaks and bromine isotopic patterns). For example, a molecular ion at m/z 327 (M⁺) with a 1:1 Br isotope split is expected. Elemental analysis (C, H, N, S) further validates purity .

Q. What are the initial steps for evaluating the biological activity of this compound?

- Methodological Answer : Begin with in vitro assays such as antimicrobial susceptibility testing (e.g., MIC determination via broth microdilution) or cytotoxicity screening (MTT assay using cancer cell lines). Dose-response curves and IC₅₀ calculations are critical. Ensure proper controls (e.g., DMSO for solubility) and replicate experiments to assess reproducibility. Structural analogs with known activity (e.g., triazole-thiazole hybrids) can guide assay design .

Advanced Research Questions

Q. How can computational methods predict the reactivity or binding affinity of this compound in biological systems?

- Methodological Answer : Use density functional theory (DFT) to calculate electronic properties (e.g., HOMO-LUMO gaps) and molecular docking (e.g., AutoDock Vina) to simulate interactions with target proteins (e.g., enzymes or receptors). Validate predictions with experimental SAR studies. For example, bromine's electronegativity may enhance binding to hydrophobic pockets .

Q. What advanced spectroscopic techniques resolve contradictions in structural or mechanistic studies of thiazole derivatives?

- Methodological Answer : X-ray crystallography provides unambiguous confirmation of molecular geometry (e.g., dihedral angles between thiazole and aryl rings). 2D NMR (COSY, HSQC) clarifies complex proton-carbon correlations, especially in crowded spectra. For air-sensitive intermediates, use Schlenk-line techniques and deuterated solvents under inert atmospheres .

Q. How can factorial design optimize the synthesis or functionalization of this compound?

- Methodological Answer : Apply a 2ⁿ factorial design to test variables like temperature, catalyst loading, and solvent polarity. For example, varying reflux time (6–24 hours) and acetic acid concentration (0–10 drops) in Schiff base formation. Analyze main effects and interactions via ANOVA to identify critical parameters. Response surface methodology (RSM) further refines optimal conditions .

Key Considerations for Experimental Design

- Contradiction Management : Conflicting spectral data (e.g., unexpected splitting in NMR) may arise from impurities or tautomerism. Re-purify the compound and use heteronuclear correlation spectroscopy (HMBC) to resolve ambiguities .

- Safety Protocols : Handle brominated intermediates in fume hoods with nitrile gloves. Store under argon if air-sensitive .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.